[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol
Overview
Description
[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.32 g/mol . This compound is characterized by the presence of a mercapto group, a methylbenzyl group, and an imidazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol typically involves the reaction of 4-methylbenzyl chloride with 2-mercaptoimidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-Mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Various imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in catalysis, material science, and organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- [2-Mercapto-1-(4-fluorobenzyl)-1H-imidazol-5-yl]methanol
- [2-Mercapto-1-(4-chlorobenzyl)-1H-imidazol-5-yl]methanol
- [2-Mercapto-1-(4-bromobenzyl)-1H-imidazol-5-yl]methanol
Uniqueness
Compared to similar compounds, [2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol is unique due to the presence of the methyl group on the benzyl ring. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
4-(hydroxymethyl)-3-[(4-methylphenyl)methyl]-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-2-4-10(5-3-9)7-14-11(8-15)6-13-12(14)16/h2-6,15H,7-8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPANRBZYXMECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CNC2=S)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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